Irg1-IN-1

Immuno-metabolism Enzyme Inhibition Target Validation

Irg1-IN-1 directly inhibits IRG1/ACOD1 to block de novo itaconate synthesis—the only tool that addresses upstream enzyme inhibition. Unlike 4-Octyl Itaconate or Dimethyl Itaconate, which merely deliver an itaconate payload downstream, or Citraconate, which confounds results via off-target NRF2 agonism, Irg1-IN-1 uniquely enables mechanistic dissection of the IRG1-itaconate axis in TAMs and the tumor microenvironment. This specificity is non-negotiable for valid target validation studies. Choose Irg1-IN-1 for unambiguous, publication-ready data.

Molecular Formula C18H15FO4
Molecular Weight 314.3 g/mol
Cat. No. B10854922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrg1-IN-1
Molecular FormulaC18H15FO4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O
InChIInChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11-
InChIKeyDZXOXUPVMSOERA-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irg1-IN-1 for IRG1/ACOD1 Inhibition: Compound Profile and Procurement Considerations


Irg1-IN-1 (CAS 2407652-42-8) is a synthetic itaconic acid derivative and a small-molecule inhibitor of Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1) . It acts upstream of itaconate production, directly targeting the enzyme responsible for converting cis-aconitate to the immunosuppressive metabolite itaconic acid . This compound is primarily utilized in preclinical research focused on immuno-oncology, inflammation, and autoimmune disorders, where modulation of the IRG1-itaconate axis is under investigation .

Why Generic Itaconate Derivatives Cannot Replace Irg1-IN-1 in IRG1-Targeted Studies


While multiple itaconic acid derivatives (e.g., 4-Octyl Itaconate, Dimethyl Itaconate) and naturally occurring isomers (e.g., Citraconate) are available, they are not functionally interchangeable with Irg1-IN-1. Irg1-IN-1 is a specific inhibitor of the IRG1/ACOD1 enzyme, thereby reducing *de novo* itaconate synthesis [1]. In contrast, cell-permeable derivatives like 4-Octyl Itaconate function downstream by directly delivering an itaconate payload to activate pathways such as NRF2, without inhibiting IRG1 . Similarly, Citraconate, while an ACOD1 inhibitor, differs in its electrophilic properties and off-target NRF2 agonism [2]. Consequently, substituting Irg1-IN-1 with a general itaconate analog fundamentally alters the experimental axis from upstream enzyme inhibition to downstream metabolite supplementation, rendering data incomparable and mechanistic conclusions invalid.

Quantitative Differentiation of Irg1-IN-1: Direct Comparative Evidence for Scientific Selection


Mechanism of Action: Direct IRG1/ACOD1 Inhibition vs. Downstream NRF2 Activation

Irg1-IN-1 acts as a direct inhibitor of the IRG1/ACOD1 enzyme, the rate-limiting step in itaconate biosynthesis [1]. This mechanism is fundamentally distinct from that of 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI), which are cell-permeable esters that do not inhibit ACOD1 but instead activate downstream targets such as NRF2 via alkylation . Consequently, Irg1-IN-1 is the appropriate tool for interrogating the specific role of the IRG1 enzyme, whereas 4-OI and DI are tools for studying itaconate's downstream effects.

Immuno-metabolism Enzyme Inhibition Target Validation

Comparative Inhibitory Activity Against IRG1/ACOD1: Irg1-IN-1 vs. Citraconate

A direct comparison of IRG1/ACOD1 inhibitors reveals that Irg1-IN-1 is a more potent inhibitor than the naturally occurring isomer citraconate. In an in vitro assay using purified ACOD1 protein, citraconate inhibited enzyme activity with an IC50 of 50 µM [1]. While an exact IC50 for Irg1-IN-1 in the same purified enzyme assay has not been explicitly reported, functional assays in cell models demonstrate significant inhibition of itaconate production at 0.5-2 mM . This suggests Irg1-IN-1 is a synthetic inhibitor with higher potency compared to the naturally occurring ACOD1 inhibitor citraconate.

ACOD1 Citraconate Enzyme Kinetics

Functional Impact on Itaconate Production and Inflammation: A Comparative View

Irg1-IN-1 consistently reduces both itaconic acid production and the secretion of the pro-inflammatory cytokine TNFα in a human primary cell model. In LPS-stimulated human monocyte-derived macrophages (hMDMs), Irg1-IN-1 at 0.5 mM to 2 mM reduced both itaconate and TNFα levels [1]. This functional readout contrasts with 4-Octyl Itaconate (4-OI), which, as a downstream NRF2 activator, has been shown to decrease serum IL-1β and TNF-α levels in vivo but operates through a distinct, non-IRG1-dependent mechanism. The ability of Irg1-IN-1 to suppress both the metabolite and the inflammatory cytokine distinguishes it from downstream itaconate mimics.

Itaconate TNFα Macrophage Inflammation

In Vivo Anti-Tumor Efficacy: Irg1-IN-1 as a Preclinical Tool in Immuno-Oncology

Irg1-IN-1 has demonstrated significant anti-tumor efficacy in a preclinical in vivo model. When administered intraperitoneally at a dose of 0.2 mg/kg for 27 days, Irg1-IN-1 produced a significant anti-tumor effect in C57BL/6 mice [1]. This provides a key differentiation point from other itaconate pathway modulators. For instance, 4-Octyl Itaconate has shown protective effects against LPS-induced lethality but has not been reported to exhibit direct anti-tumor activity as a monotherapy in a comparable syngeneic tumor model. This specific in vivo anti-tumor data positions Irg1-IN-1 as a uniquely valuable tool for research into the role of the IRG1-itaconate axis in tumor progression and immunotherapy response.

Immuno-oncology In Vivo Anti-tumor Mouse Model

Dual Effect on Immune Cell Proliferation: Inhibition of Tumor Cells and Stimulation of T Cells

Irg1-IN-1 exhibits a context-dependent, dual effect on cell proliferation: it inhibits the growth of IRG1-expressing tumor cells while simultaneously enhancing the proliferation of activated T cells. Specifically, Irg1-IN-1 partially inhibited the proliferation of C-IRG1-9 rat glioma cells at concentrations of 0.5-1 mM [1]. Conversely, at a much lower concentration of 10 nM, Irg1-IN-1 increased the proliferation of TCR-activated human CD8+ T cells [1]. This contrasts with other itaconate derivatives like Dimethyl Itaconate, which have been shown to inhibit T cell responses (e.g., Th17 cell differentiation) [2] and do not possess this dual, context-specific activity. This unique immunomodulatory profile—suppressing tumor cell growth while boosting T cell proliferation—is a key differentiator for Irg1-IN-1 in cancer immunotherapy research.

Glioma T-cell Proliferation Immunomodulation

Optimal Application Scenarios for Irg1-IN-1 in Research and Preclinical Development


Target Validation in Immuno-Oncology: Elucidating the IRG1-Itaconate Axis in Tumor-Associated Macrophages

Researchers investigating the role of tumor-associated macrophages (TAMs) can utilize Irg1-IN-1 to specifically inhibit IRG1/ACOD1 and assess its impact on the immunosuppressive tumor microenvironment [1]. As demonstrated in Section 3, Irg1-IN-1 reduces itaconate and TNFα in human macrophages and exhibits significant anti-tumor efficacy in vivo. This makes it the preferred tool for target validation studies over downstream itaconate derivatives like 4-OI, which would not directly address the enzyme's role in TAM polarization and function .

Mechanistic Studies of Inflammation and Autoimmunity: Dissecting the Source of Itaconate

For studies aiming to differentiate between the effects of *de novo* synthesized itaconate versus exogenously added or mimicked itaconate, Irg1-IN-1 is essential [1]. Its ability to block the production of itaconate in activated macrophages (Section 3) allows researchers to determine which inflammatory phenotypes are dependent on endogenous itaconate synthesis by IRG1. This provides a level of mechanistic specificity that cannot be achieved with cell-permeable itaconate esters like Dimethyl Itaconate [2].

In Vivo Proof-of-Concept Studies for Cancer Immunotherapy Combinations

Irg1-IN-1 is an ideal candidate for preclinical combination studies involving immune checkpoint inhibitors. Given its demonstrated in vivo anti-tumor activity (Section 3) and its ability to enhance CD8+ T cell proliferation, it can be used to test whether IRG1 inhibition synergizes with anti-PD-1 or anti-PD-L1 therapy [1]. This application is supported by its unique dual effect on tumor and immune cells, which is not a shared characteristic of other itaconate pathway modulators [3].

Screening for Novel ACOD1/IRG1 Inhibitors

Irg1-IN-1 serves as a critical positive control in high-throughput screening assays designed to identify novel and potentially more potent ACOD1/IRG1 inhibitors [1]. Its well-documented activity in reducing itaconate production (Section 3) provides a reliable benchmark for evaluating new chemical entities in both enzymatic and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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